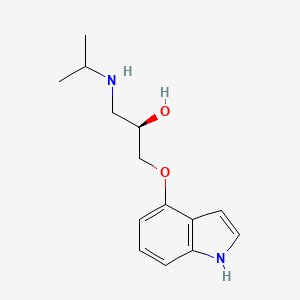

(R)-pindolol

説明

Significance of Stereochemistry in Pharmacological Systems

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of pharmaceutical science. patsnap.com Many drugs are chiral molecules, meaning they can exist as two non-superimposable mirror images called enantiomers. nih.govbiomedgrid.com These enantiomers often have identical physical and chemical properties in an achiral environment but can exhibit profoundly different pharmacological and toxicological effects within the chiral environment of the human body. ijpsjournal.comnih.gov

Understanding the stereochemical configuration of drugs is therefore crucial for optimizing their therapeutic effects, improving safety profiles, and developing more selective medications. nih.govijpsjournal.com The use of single-enantiomer drugs can lead to simpler pharmacological profiles, improved therapeutic indices, and less complex pharmacokinetics compared to their racemic counterparts (a 1:1 mixture of both enantiomers). nih.gov

Overview of Pindolol (B1678383) Stereoisomers in Research Context

Pindolol is a non-selective beta-adrenergic receptor antagonist that also exhibits partial agonist activity at the serotonin (B10506) 5-HT1A receptor. wikipedia.orgdrugbank.com It possesses a single chiral center, and therefore exists as two enantiomers: (S)-pindolol and (R)-pindolol. nih.govkisti.re.kr Clinically, pindolol is typically administered as a racemic mixture. nih.gov However, research has consistently shown that its pharmacological activities are not equally distributed between the two isomers.

The development of beta-blockers began in the 1960s, revolutionizing the treatment of cardiovascular diseases like angina pectoris and hypertension. wikipedia.orgnih.gov Following the introduction of early non-selective beta-blockers like propranolol (B1214883), subsequent research focused on developing agents with different properties. wikipedia.org Pindolol was patented by Sandoz in 1969 and introduced for clinical use in the following years. wikipedia.orgpatsnap.com It was distinguished from other beta-blockers by its possession of intrinsic sympathomimetic activity (ISA), meaning it exerts a partial agonist effect at beta-adrenergic receptors. drugs.comnih.gov This property results in a smaller reduction in resting heart rate and cardiac output compared to beta-blockers without ISA. drugs.com Pindolol's additional activity as a 5-HT1A receptor antagonist has also made it a subject of research for its potential role in augmenting antidepressant therapies. wikipedia.org

Extensive research into the stereoisomers of pindolol has revealed significant differences in their pharmacodynamic and pharmacokinetic profiles. The majority of the desired therapeutic activity is attributed to the (S)-enantiomer, while the (R)-enantiomer is considerably less active at key biological targets.

Pharmacodynamic Differences: Studies have consistently demonstrated that the (S)-enantiomer of pindolol is more potent than the (R)-enantiomer at both beta-adrenergic receptors and serotonin 5-HT1A/1B receptors. nih.govresearchgate.net The beta-blocking activity resides predominantly with the (S)-(-)-enantiomer. mdpi.comualberta.ca While the (S)-enantiomer is a potent antagonist at these receptors, the (R)-isomer is often described as being inactive or significantly less active in this regard. mdpi.com Research has also shown that the inhibitory effect on rat brain serotonin synthesis is specific to the (-)-pindolol (S-enantiomer), with the other enantiomer having no effect. nih.gov

Pharmacokinetic Differences: Stereoselectivity is also observed in the pharmacokinetics of pindolol. Studies in humans have shown that the renal clearance of (S)-pindolol is greater than that of this compound. nih.gov Conversely, co-administration of cimetidine, which inhibits the tubular excretion of organic cations, leads to a greater increase in the plasma concentration of (R)-(+)-pindolol (a 47% increase) compared to the (S)-(-)-enantiomer (a 38% increase). ualberta.ca This suggests stereoselective elimination pathways. nih.gov

Furthermore, the tissue distribution of pindolol enantiomers varies. In rat studies, the ratio of (S)- to this compound was found to differ across various tissues, with the ratio being as high as 1.74 in the brain and as low as 0.82 in plasma, indicating differential distribution and uptake. nih.govresearchgate.net

The following tables summarize the comparative properties and research findings related to this compound and its counterpart.

Table 1: Comparative Receptor Activity of Pindolol Enantiomers

| Enantiomer | Beta-Adrenergic Receptor Activity | 5-HT1A Receptor Activity |

|---|---|---|

| This compound | Significantly less active or inactive. mdpi.com | Less potent than the (S)-enantiomer. nih.govresearchgate.net |

| (S)-pindolol | Potent antagonist; primarily responsible for beta-blocking effects. mdpi.comualberta.ca | Potent antagonist; more potent than the (R)-enantiomer. nih.govresearchgate.net |

Table 2: Pharmacokinetic Research Findings for Pindolol Enantiomers

| Pharmacokinetic Parameter | This compound Finding | (S)-pindolol Finding | Reference |

|---|---|---|---|

| Renal Clearance (Human) | Lower (200 +/- 51 ml/min) | Higher (240 +/- 55 ml/min) | nih.gov |

| Effect of Cimetidine | Plasma concentration increased by 47% | Plasma concentration increased by 38% | ualberta.ca |

| Tissue Distribution (S/R Ratio in Rats) | Varies by tissue: 1.74 in brain, 0.82 in plasma | nih.gov |

Structure

3D Structure

特性

CAS番号 |

68374-35-6 |

|---|---|

分子式 |

C14H20N2O2 |

分子量 |

248.32 g/mol |

IUPAC名 |

(2R)-1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/t11-/m1/s1 |

InChIキー |

JZQKKSLKJUAGIC-LLVKDONJSA-N |

SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CN2)O |

異性体SMILES |

CC(C)NC[C@H](COC1=CC=CC2=C1C=CN2)O |

正規SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CN2)O |

他のCAS番号 |

68374-35-6 |

製品の起源 |

United States |

Stereoselective Synthetic Methodologies and Chiral Resolution of Pindolol Enantiomers

Enantioselective Synthesis Strategies for (R)-Pindolol

Enantioselective synthesis aims to directly produce the desired (R)-enantiomer of pindolol (B1678383), minimizing the formation of the unwanted (S)-enantiomer. These strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One notable approach involves an asymmetric nitroaldol reaction. For the synthesis of the opposite enantiomer, (S)-Pindolol, a catalytic asymmetric nitroaldol reaction using Lanthanum-Lithium-(R)-BINOL ((R)-LLB) as a chiral catalyst has been reported to produce the final compound with 92% enantiomeric excess (ee). unimi.it While this specific example leads to the (S)-enantiomer, the principle of using a chiral catalyst to induce stereoselectivity is a key strategy in enantioselective synthesis and could be adapted for the synthesis of this compound by using the corresponding (S)-BINOL-based catalyst.

Chemoenzymatic and Asymmetric Synthesis Approaches

Chemoenzymatic methods combine chemical reactions with enzymatic processes to achieve high enantioselectivity. Lipases are frequently employed enzymes in these syntheses due to their ability to selectively catalyze reactions on one enantiomer of a racemic mixture.

A common chemoenzymatic route to enantiomerically enriched β-blockers, including pindolol, involves the kinetic resolution of a key intermediate. For instance, the kinetic resolution of racemic 1-(1H-indol-4-yloxy)-3-chloro-2-propanol can be achieved through lipase-catalyzed acetylation. unimi.it The lipase (B570770) from Pseudomonas fluorescens has been shown to be effective in this resolution. unimi.it In one study, the enzymatic hydrolysis of rac-2-acetoxy-1-(1H-indol-4-yloxy)-3-chloropropane yielded (2R)-2-acetoxy-1-(1H-indol-4-yloxy)-3-chloropropane with 97% ee, which can then be converted to this compound. mdpi.com

Another chemoenzymatic approach involves the asymmetric reduction of a prochiral ketone. For example, the asymmetric reduction of 2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione using recombinant alcohol dehydrogenase from Lactobacillus kefir (Lk-ADH) can produce the corresponding chlorohydrin with greater than 99% ee. nih.gov This highly enantiopure intermediate is a versatile building block for the synthesis of various (R)-β-blockers. nih.gov

The following table summarizes the results of a lipase-catalyzed kinetic resolution of rac-1-(1H-indol-4-yloxy)-3-chloro-2-propanol via acetylation, demonstrating the influence of the solvent on the reaction's efficiency.

Table 1: Kinetic Resolution of rac-1-(1H-indol-4-yloxy)-3-chloro-2-propanol via Acetylation using Lipase from P. fluorescens unimi.it

| Entry | Solvent | Temperature (°C) | e.e.s (%) | e.e.p (%) | Conversion (%) |

| 1 | THF | 30 | >99 | 2 | 2 |

| 2 | THF | 40 | 91 | 4 | 4 |

| 3 | Heptane | 30 | 88 | 13 | 13 |

| 4 | Toluene | 30 | 75 | 17 | 15 |

| 5 | Cyclohexane | 30 | 53 | 27 | 20 |

| 6 | Hexane | 30 | 79 | 31 | 35 |

| 7 | TBME | 30 | 91 | 19 | 21 |

| 8 | TBME | 40 | 69 | 51 | 72 |

| 9 | MeCN | 30 | 94 | 9 | 9 |

| 10 | MeCN | 35 | >99 | 10 | 11 |

e.e.s: enantiomeric excess of the substrate; e.e.p: enantiomeric excess of the product.

Methods for Chiral Resolution and Enantiopurification

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org This is a common strategy when enantioselective synthesis is not feasible or efficient.

One of the most prevalent methods for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by techniques like crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers.

For pindolol, a potential synthetic precursor, 3-(4-indolyloxy)-1,2-propanediol, has been shown to be a conglomerate, meaning it crystallizes as a mixture of enantiopure crystals. researchgate.net This property allows for resolution by entrainment, a preferential crystallization technique. researchgate.net

Chromatographic methods are also widely used for the chiral separation of pindolol enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful analytical and preparative technique. For pindolol, a phenylcarbamate-beta-cyclodextrin chiral column has been used for the direct determination of its enantiomers in biological fluids. nih.gov Another approach utilizes a CHIRAL ART Cellulose-SC column, which can be used in both normal and reversed-phase modes to achieve high-resolution separation of pindolol enantiomers. chromatographyonline.com The normal phase method is often more suitable for preparative scale-up. chromatographyonline.com

A simulated moving bed (SMB) chromatography method has also been developed for the separation of pindolol enantiomers. google.com This continuous process uses a stationary phase coated with cellulose (B213188) tris[3,5-dimethylphenylcarbamate] on silica (B1680970) gel and a mobile phase of n-hexane and isopropanol. google.com SMB chromatography offers advantages in terms of automation, productivity, and reduced production costs. google.com

The following table details the conditions for two different HPLC methods for the chiral separation of pindolol.

Table 2: HPLC Methods for Chiral Separation of Pindolol Enantiomers chromatographyonline.com

| Parameter | Normal Phase Method | Reversed Phase Method |

| Column | CHIRAL ART Cellulose-SC (250 × 4.6 mm, 5-μm) | CHIRAL ART Cellulose-SC (250 × 4.6 mm, 5-μm) |

| Eluent | n-hexane/ethanol (B145695)/diethylamine (B46881) (40/60/0.1) | methanol/diethylamine (100/0.1) |

| Flow rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 265 nm | UV at 265 nm |

| Temperature | 25 °C | 25 °C |

Advanced Analytical Techniques for Enantiomeric Purity and Quantification in Research Matrices

Chiral Liquid Chromatography/Mass Spectrometry (LC/MS/MS) for Enantiomeric Separation

Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) represents a powerful tool for the sensitive and selective enantiomeric separation and quantification of pindolol (B1678383). This hyphenated technique combines the separation capabilities of chiral chromatography with the high sensitivity and specificity of mass spectrometry, making it suitable for analyzing complex matrices like human plasma.

A common approach involves using chiral stationary phases (CSPs) within the liquid chromatography system to achieve the separation of (R)- and (S)-pindolol enantiomers. Electrospray ionization (ESI) is frequently employed as the interface for mass spectrometry. To enhance sample throughput, particularly in high-volume studies, methods incorporating staggered sample injection systems have been developed, allowing for more rapid analysis of multiple samples nih.gov.

Research has demonstrated that LC/ESI-MS/MS methods can achieve good intra- and inter-day accuracy and precision for both (R)- and (S)-pindolol. For instance, one validated method exhibited linearity over a dynamic range of 250 pg/mL to 250 ng/mL for each enantiomer. Accuracy ranged from 90.0% to 106% (intra-day) and 91.6% to 104% (inter-day), with precision values between 4.24% and 7.86% (intra-day) and 4.98% to 10.4% (inter-day) nih.gov. The sensitivity of LC-MS/MS allows for the detection of enantiomers at low concentrations, which is critical for pharmacokinetic profiling mdpi.com.

Table 2: Chiral LC-MS/MS Method for Pindolol Enantiomer Determination

| Method Description | Chiral Stationary Phase (CSP) | Mobile Phase Component | Ionization Source | Detection Mode | Linearity Range | Accuracy Range | Precision Range | Reference |

| Chiral LC/ESI-MS/MS with staggered injection | Not specified (Chiral) | Not specified | ESI | MS/MS | 250 pg/mL to 250 ng/mL (each enantiomer) | 90.0-106% (intra), 91.6-104% (inter) | 4.24-7.86% (intra), 4.98-10.4% (inter) | nih.gov |

| Packed-column supercritical fluid chromatography (pSFC)−APCI/MS/MS | Not specified (Chiral) | Not specified | APCI | MS/MS | Not specified | Not specified | Not specified | acs.org |

High-Performance Liquid Chromatography (HPLC) for Stereospecific Analysis

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the stereospecific analysis of pindolol enantiomers, offering versatility through various chiral stationary phases and detection methods.

Chiral Stationary Phases (CSPs) and Mobile Phases: A range of CSPs have been successfully employed for the separation of pindolol enantiomers. These include polysaccharide-based phases such as Chiralpak AD-H and Chiralpak IB, which are effective in normal-phase liquid chromatography (NP-LC) researchgate.netjfda-online.commdpi.com. Mobile phases typically consist of mixtures of non-polar solvents like n-hexane with polar modifiers such as ethanol (B145695) or isopropanol, often with a small addition of a basic modifier like diethylamine (B46881) or triethylamine (B128534) to improve peak shape and resolution researchgate.netjfda-online.commdpi.com. Reversed-phase modes using cellulose-based CSPs with acetonitrile-aqueous buffer mobile phases have also been reported nih.gov.

Derivatization Approaches: Alternatively, stereospecific analysis can be achieved by derivatizing racemic pindolol to form diastereoisomers, which can then be separated on achiral stationary phases. Reaction with chiral derivatizing agents, such as (S)-(-)-α-methylbenzyl isocyanate, converts the enantiomers into diastereomeric ureas that exhibit different chromatographic properties nih.govnih.gov. This approach often utilizes C18 silica (B1680970) columns.

Detection Methods: Fluorescence detection is commonly used due to the inherent fluorescence of pindolol, offering high sensitivity. Typical excitation wavelengths are around 215-270 nm, with emission wavelengths in the range of 308-320 nm mdpi.comnih.govnih.govnih.gov. UV detection at specific wavelengths (e.g., 205 nm or 215 nm) is also employed researchgate.netjfda-online.com.

Quantitative Performance: Various HPLC methods have demonstrated robust quantitative capabilities. For instance, a method using a Chiralpak AD-H column showed linearity in the range of 0.001 to 50 µg/mL for NP-LC researchgate.netjfda-online.com. Detection limits (LOD) in serum have been reported as low as 1.2 ng/mL for R-(+)-pindolol and 4.3 ng/mL for S-(-)-pindolol using a reversed-phase chiral column nih.gov. Methods involving derivatization and HPLC have reported linearity over ranges such as 8-100 ng/mL in plasma and 0.1-2.5 µg/mL in urine, with LODs around 2 ng/mL in plasma nih.govnih.gov.

Table 1: Chiral HPLC Methods for Pindolol Enantiomer Separation

| Method Description | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity Range | LOD (approx.) | Reference |

| Normal Phase LC (NP-LC) | Chiralpak AD-H | n-hexane : ethanol : diethylamine (860 : 140 : 0.05%, v/v) | 0.9 | UV (215 nm) | 0.001 - 50 µg/mL | N/A | researchgate.net, jfda-online.com |

| Normal Phase LC (NP-LC) | Chiralpak IB | n-hexane–isopropanol–triethylamine (50:50:0.5, v/v/v) | 1.0 | Fluorescence (Ex 266 nm, Em 308 nm) | Not specified | N/A | mdpi.com |

| Reversed-Phase LC | Cellulose-based CSP | 40:60 (v/v) acetonitrile-0.3 M aqueous sodium perchlorate | 0.5 | Fluorescence (Ex 270 nm, Em 310 nm) | Serum: 1.2 ng/mL (R), 4.3 ng/mL (S) | N/A | nih.gov |

| Derivatization with (S)-(-)-α-methylbenzyl isocyanate, then RP-HPLC | C18 silica column | Acetonitrile-water (e.g., 20:80 v/v, pH 3.5) | Not specified | Fluorescence (Ex 215 nm, Em 320 nm) | Plasma: 8-100 ng/mL; Urine: 0.1-2.5 µg/mL | ~2 ng/mL (plasma) | nih.gov, nih.gov |

Electrochemical Methods for Enantiomeric Characterization of Pindolol

Electrochemical techniques, particularly voltammetry, offer an alternative avenue for the characterization and quantification of pindolol, leveraging its electroactive properties.

Voltammetric studies investigate the redox behavior of pindolol, often revealing that the indole (B1671886) moiety is the primary site of oxidation. These studies can be performed using various electrode materials, including bare screen-printed graphite (B72142) electrodes (SPEs) and modified electrodes such as reduced graphene oxide-glassy carbon (RGO-GC) electrodes researchgate.netresearchgate.netrsc.org. The electrochemical response is influenced by factors like electrode surface modification and solution pH researchgate.netrsc.org. While direct enantioselective voltammetric sensors for pindolol are less commonly detailed in the provided literature compared to other compounds like tryptophan or warfarin, the principles of enantioselective electrochemical recognition are established researchgate.net.

Electroanalytical procedures have been developed for the quantification of pindolol. For instance, square-wave stripping voltammetry (SWSV) using an RGO-GC electrode has shown a linear correlation between peak current and pindolol concentration in the range of 1 × 10⁻⁷ to 1 × 10⁻⁵ mol L⁻¹, with a detection limit of 2.6 × 10⁻⁸ mol L⁻¹ researchgate.net. Studies using bare SPEs have reported a linear range for pindolol detection between 0.1 μM and 10.0 μM, with a limit of detection of approximately 0.097 μM researchgate.netresearchgate.netrsc.org. These methods provide sensitive and accessible means for pindolol quantification, with potential for application in biological samples like urine researchgate.netresearchgate.netrsc.org.

Table 3: Electrochemical Methods for Pindolol Quantification

| Method Description | Electrode Type | Technique | Linear Range | LOD (approx.) | Reference |

| Square Wave Stripping Voltammetry (SWSV) | RGO-GC electrode | Voltammetry | 1 × 10⁻⁷ to 1 × 10⁻⁵ mol L⁻¹ | 2.6 × 10⁻⁸ mol L⁻¹ | researchgate.net |

| Electroanalytical sensing | Unmodified Screen-Printed Graphite Electrodes (SPEs) | Voltammetry | 0.1 μM–10.0 μM | 0.097 μM | researchgate.net, researchgate.net, rsc.org |

Molecular Pharmacology and Receptor Interaction Dynamics of R Pindolol

Stereoselective Beta-Adrenergic Receptor Modulation

Pindolol (B1678383) is recognized as a nonselective beta-adrenergic antagonist, meaning it acts on both β1 and β2-adrenergic receptors. drugs.com A key feature of pindolol is its intrinsic sympathomimetic activity (ISA), which translates to partial agonist effects. drugs.comnih.govhres.ca This means that while it blocks the effects of potent catecholamines, it also provides a low level of receptor stimulation. nih.govoup.com The interaction with beta-adrenergic receptors is highly stereoselective, with the (S)-(-)-enantiomer generally possessing significantly greater binding affinity than the (R)-(+)-enantiomer. ualberta.cachapman.edu

Research indicates that the (S)-enantiomer of beta-blockers typically exhibits a much higher affinity for β1-adrenoceptors compared to the (R)-enantiomer. ualberta.canih.gov For instance, studies on metoprolol (B1676517), another beta-blocker, have shown a roughly 500-fold greater affinity of the S-form for β1-adrenoceptors compared to the R-form. nih.gov While specific binding affinity values for (R)-pindolol at the β1-adrenoceptor are not as extensively documented in readily available literature as its racemate or the (S)-enantiomer, the general principle of lower affinity for the (R)-enantiomer holds true for beta-blockers. ualberta.cachapman.edu The partial agonist activity of pindolol at β1-receptors contributes to a smaller reduction in resting heart rate and cardiac output compared to beta-blockers lacking ISA. drugs.comnih.gov

Table 1: Beta-1 Adrenoceptor Binding Data

| Compound | Receptor | Ligand | Assay Type | pKi | Ki (nM) | Source |

|---|---|---|---|---|---|---|

| Pindolol | Human β1-adrenoceptor | [125I] Cyanopindolol | Radioligand Binding | 9.27 | 0.53 | guidetopharmacology.org |

| Pindolol | Human β1-adrenoceptor | Binding Affinity | 9.28 | 0.52 | guidetopharmacology.org | |

| Pindolol | 9.3 | guidetopharmacology.org |

Similar to the β1-adrenoceptor, the interaction with the β2-adrenoceptor is stereoselective. Pindolol as a racemate is a non-selective beta-blocker, indicating it also blocks β2-adrenoceptors. drugs.com The (S)-enantiomer is the more potent antagonist at β2-receptors. ualberta.ca The partial agonism of pindolol also extends to β2-adrenoceptors, which may contribute to less bronchoconstriction compared to beta-blockers without ISA. nih.gov

Table 2: Beta-2 Adrenoceptor Binding Data

| Compound | Receptor | Ligand | Assay Type | pKi/pIC50 | Ki/IC50 (nM) | Source |

|---|---|---|---|---|---|---|

| Pindolol | Human β2-adrenoceptor | Binding Affinity | 9.49 | 0.32 | guidetopharmacology.org | |

| Pindolol | Human β2-adrenoceptor | [3H] CGP-12177 | Radioligand Binding | guidetopharmacology.org | ||

| Pindolol | ADRB2 | Dose-Response (antagonist) | 8.66 | 2.19 | guidetopharmacology.org |

Intrinsic sympathomimetic activity (ISA) is a defining characteristic of pindolol, signifying its capacity to exert partial agonist effects at beta-adrenergic receptors. drugs.comnih.govhres.ca This means that in the absence of a primary agonist like adrenaline, pindolol can weakly stimulate the receptor. oup.com This partial agonism is evident in both β1 and β2-adrenoceptors. nih.gov In experimental models, the ISA of pindolol is demonstrated by its ability to increase inotropic and chronotropic activity in the myocardium of catecholamine-depleted animals. drugs.com In humans, this translates to a smaller decrease in resting heart rate and cardiac output compared to beta-blockers that are pure antagonists. nih.gov The (S)-enantiomer is generally considered the more active form concerning beta-blocking activity, while the ISA is also a property of the molecule's interaction with the receptor. ualberta.carndsystems.com Some studies suggest that the partial agonist activity of pindolol is potent. ahajournals.org

Stereoselective Serotonin (B10506) Receptor (5-HT) Interactions

Beyond its effects on the adrenergic system, pindolol, particularly the (S)-enantiomer, interacts with serotonin (5-HT) receptors. rndsystems.comwikipedia.org The (S)-enantiomer of pindolol is recognized as a 5-HT1A and 5-HT1B receptor antagonist. rndsystems.com

The (S)-enantiomer of pindolol acts as an antagonist at 5-HT1A receptors. rndsystems.com Some sources describe racemic pindolol as a 5-HT1A receptor partial agonist or functional antagonist. wikipedia.org The active enantiomer at 5-HT1A receptors is thought to be (S)-pindolol. csic.es This antagonistic action is particularly relevant at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei. csic.esmdpi.comnih.gov By blocking these inhibitory autoreceptors, pindolol can prevent the negative feedback mechanism that reduces serotonin release. csic.esmdpi.com However, some research indicates that pindolol may lack significant antagonist activity at 5-HT1A autoreceptors in certain experimental conditions. nih.gov Studies have shown that (-)-pindolol can block somatodendritic 5-HT1A receptors. nih.gov The interaction at 5-HT1A receptors is stereoselective, with the (-)-enantiomer being more effective in antagonizing the effects of 5-HT1A agonists. capes.gov.brnih.gov

Table 3: 5-HT1A Receptor Binding Data

| Compound | Receptor | Assay Type | Note | Source |

|---|---|---|---|---|

| Pindolol | HTR1A | Secondary Binding | Compounds tested at 10 uM | guidetopharmacology.org |

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation

As a G-protein coupled receptor (GPCR), the 5-HT1A receptor initiates intracellular signaling cascades upon activation. kirj.ee this compound modulates these pathways, exhibiting a complex profile as both a partial agonist and an antagonist.

The interaction of this compound with the 5-HT1A receptor has been characterized using guanylyl 5'-[γ-[35S]thio]-triphosphate ([35S]GTPγS) binding assays, which measure G-protein activation. In studies using Chinese Hamster Ovary (CHO) cells expressing human recombinant 5-HT1A receptors, (-)-pindolol by itself acts as a weak partial agonist. unlimitedsciences.orgguidetopharmacology.org It demonstrates an intrinsic efficacy of approximately 20.3% in stimulating [35S]GTPγS binding relative to the full agonist serotonin (5-HT). unlimitedsciences.orgguidetopharmacology.org

In the presence of 5-HT, however, (-)-pindolol functions as an antagonist. unlimitedsciences.orgguidetopharmacology.org It effectively blocks the G-protein activation stimulated by 5-HT. unlimitedsciences.orgguidetopharmacology.org In autoradiography studies on rat and human brain sections, (±)pindolol did not alter basal [35S]GTPγS binding on its own, behaving as a neutral antagonist in this context. google.comoup.com It did, however, antagonize the stimulation of [35S]GTPγS binding induced by 5-HT in a concentration-dependent manner in both the dorsal raphe nucleus and the hippocampus. google.comoup.com The antagonist potency (pEC50) was found to be higher in the dorsal raphe nucleus, indicating greater potency at presynaptic autoreceptors. google.comoup.com

The 5-HT1A receptor is canonically coupled to Gi/Go proteins, and its activation typically leads to the inhibition of adenylate cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). kirj.eeresearchgate.net Research on the effects of this compound on this signaling pathway has consistently demonstrated its role as an antagonist.

In studies using rat hippocampal preparations, (-)-pindolol did not independently affect basal or forskolin-stimulated adenylate cyclase activity. nih.gov However, it effectively reversed the inhibition of adenylate cyclase activity caused by the selective 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). nih.gov This finding indicates that (-)-pindolol acts as a potent antagonist at the 5-HT1A receptors that are negatively coupled to adenylate cyclase. nih.gov Other research confirms that pindolol generally exhibits low intrinsic efficacy to inhibit adenylate cyclase on its own. google.com

Ligand-Receptor Binding Kinetics and Affinity Profiling

The interaction between this compound and the 5-HT1A receptor is characterized by high-affinity binding. While detailed kinetic parameters such as association (k_on) and dissociation (k_off) rates for this compound are not widely reported in the reviewed literature, its equilibrium dissociation constant (Ki), a measure of binding affinity, has been extensively documented across various experimental conditions and species.

Studies have consistently shown that (-)-pindolol has a high affinity for 5-HT1A receptors, with Ki values typically in the low nanomolar range. nih.govacs.orgunlimitedsciences.orgguidetopharmacology.org For instance, at recombinant human 5-HT1A receptors expressed in CHO cells, (-)-pindolol displayed a Ki of 6.4 nM. unlimitedsciences.orgguidetopharmacology.org Autoradiographic studies in brain tissue from multiple species, including rats, guinea pigs, monkeys, and humans, have yielded similar affinity values. nih.govacs.org These studies showed that (-)-pindolol's affinity for presynaptic 5-HT1A receptors in the dorsal raphe nucleus was comparable to its affinity for postsynaptic receptors in areas like the hippocampus and cortex, with Ki values generally ranging from 3.8 to 22.3 nM depending on the radioligand and species used. nih.govacs.org

Structure Activity Relationship Sar Studies of Pindolol Enantiomers and Analogues

Identification of Key Pharmacophores for Receptor Selectivity and Potency

The pharmacological activity of pindolol (B1678383), like other beta-adrenergic receptor antagonists, is largely determined by specific structural features known as pharmacophores. These essential components are responsible for binding to the beta-adrenergic receptors and eliciting a biological response.

Aryloxypropanolamine Backbone: The core structure of pindolol features an aryloxypropanolamine moiety. This fundamental framework is critical for interaction with beta-adrenergic receptors. The aromatic ring system, specifically the indole (B1671886) ring in pindolol, engages with hydrophobic pockets within the receptor's binding site, contributing significantly to affinity. Substitutions on this aromatic ring can modulate lipophilicity and electronic properties, thereby influencing both binding potency and receptor selectivity oup.com.

Hydroxyl Group: A secondary alcohol group located on the propanolamine (B44665) chain is a vital pharmacophore. This hydroxyl group is essential for forming hydrogen bonds with specific amino acid residues, such as serine, within the transmembrane helices of the beta-adrenergic receptor. This interaction is fundamental for achieving high binding affinity and conferring antagonist or agonist activity oup.com.

Amine Group: The terminal secondary amine, an isopropylamino group in pindolol, is protonated at physiological pH. This positively charged amine establishes ionic interactions with negatively charged amino acid residues, notably aspartate, within the receptor's binding pocket. The nature of the alkyl substituent on the amine can also play a role in fine-tuning potency and receptor subtype selectivity oup.com.

Impact of Stereochemistry on Binding Affinity and Efficacy

Pindolol possesses a chiral center at the carbon atom bearing the hydroxyl group, resulting in two enantiomers: (R)-pindolol and (S)-pindolol. The stereochemistry of these enantiomers profoundly impacts their binding affinity and pharmacological efficacy at beta-adrenergic receptors.

Enantiomeric Potency and Affinity: Research consistently demonstrates that the (S)-enantiomer of pindolol exhibits significantly higher binding affinity and potency at beta-adrenergic receptors compared to its (R)-enantiomer mdpi.comnih.govchapman.edunih.gov. Studies indicate that the (S)-enantiomer is substantially more effective in blocking beta-adrenergic receptors, while the (R)-enantiomer shows markedly weaker or negligible binding affinity and antagonist activity mdpi.comnih.govchapman.edu. For instance, the (S)-enantiomer of penbutolol, a related beta-blocker, was found to be 200 times more active than its (R)-enantiomer mdpi.com. Although specific quantitative data for this compound vs. (S)-pindolol binding affinities are varied across sources, the general trend highlights the (S)-enantiomer's superior affinity.

Functional Efficacy: The difference in binding affinity between the enantiomers directly translates to their functional efficacy. The (S)-enantiomer acts as a more potent beta-adrenergic receptor antagonist. While pindolol itself is characterized by intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist, this activity is also influenced by stereochemistry. The (S)-enantiomer is primarily responsible for the beta-blocking activity, whereas the (R)-enantiomer has a weaker effect on beta-receptor blockade and can even exhibit some intrinsic sympathomimetic activity nih.gov.

Preclinical Pharmacokinetics and Stereoselective Disposition in Research Models

In Vitro Metabolism Pathways and Enzyme Identification

Pindolol (B1678383) undergoes significant metabolism in the liver, where approximately two-thirds of the parent compound is converted to hydroxylated metabolites wikipedia.org. These metabolites are subsequently conjugated and excreted in the urine as glucuronides and ethereal sulfates wikipedia.org.

While detailed in vitro studies focusing specifically on the stereoselective metabolism of (R)-pindolol are not extensively documented in the provided literature, information on related compounds and the general metabolism of pindolol provides insight. The cytochrome P450 (CYP) enzyme system is central to the metabolism of many beta-blockers researchgate.netopenanesthesia.org. For pindolol, metabolism primarily involves glucuronidation or sulfate (B86663) conjugation, which allows it to largely avoid CYP enzyme interactions that affect many other beta-blockers like metoprolol (B1676517) and carvedilol (B1668590) meded101.com. However, the metabolism of other beta-blockers, such as propranolol (B1214883) and bisoprolol, has shown clear stereoselectivity, often favoring one enantiomer over the other through specific CYP pathways like CYP2D6 mdpi.com. This suggests that while pindolol's primary metabolic routes are conjugative, any oxidative metabolism that does occur could potentially be stereoselective.

Stereoselective Transport Mechanisms Across Biological Barriers

The transport of drug molecules across biological membranes is a key determinant of their distribution and efficacy. For chiral drugs like pindolol, this transport can be stereoselective.

Blood-Brain Barrier Transport and Distribution

Pindolol is characterized as a moderately lipophilic beta-blocker, a property that allows it to cross the blood-brain barrier (BBB) nih.govnih.gov. Preclinical studies in animal models have demonstrated that the distribution of pindolol into the central nervous system is stereoselective. Specifically, research in rats has shown a preferential accumulation of the (S)-enantiomer in the brain nih.gov. The ratio of (S)-pindolol to this compound in brain tissue was found to be 1.74, indicating a significantly higher concentration of the (S)-form compared to the (R)-form in the central nervous system nih.gov. This stereoselective partitioning is a critical factor in understanding the central effects of racemic pindolol nih.gov.

Role of Efflux Transporters (e.g., P-glycoprotein)

Efflux transporters, such as P-glycoprotein (P-gp), are located in biological barriers like the BBB and the intestine, where they actively pump substrates out of cells, limiting drug absorption and distribution researchgate.netresearchgate.net. While pindolol's transport characteristics have been studied, its specific interaction with P-gp is less defined than that of other beta-blockers like propranolol nih.govnih.gov. The stereoselective brain distribution favoring (S)-pindolol in vivo suggests that active transport mechanisms, potentially including efflux pumps, may differentiate between the enantiomers nih.gov. Although direct evidence detailing the specific role of P-gp in the differential transport of (R)- and (S)-pindolol is limited, the observed in vivo stereoselectivity points towards the involvement of such transporter systems mdpi.comualberta.ca.

| Tissue | (S)/(R) Enantiomer Ratio |

|---|---|

| Brain | 1.74 |

| Plasma | 0.82 |

Stereoselective Renal Clearance in Research Models

Pindolol is eliminated from the body through both hepatic metabolism and renal excretion wikipedia.org. The renal clearance of pindolol is a stereoselective process, as demonstrated in human research models jci.org. Studies have consistently shown that the renal clearance of S-(-)-pindolol is significantly greater than that of R-(+)-pindolol nih.govnih.govnih.gov. This difference is attributed to stereoselective renal transport, as no stereoselective binding to plasma proteins has been observed ualberta.canih.govnih.gov. The active secretion of pindolol in the proximal tubules of the kidney is the likely site of this stereoselective process nih.govjci.org.

| Enantiomer | Mean Renal Clearance (mL/min) ± SD (Study 1). nih.gov | Mean Renal Clearance (mL/min) ± SD (Study 2). nih.govnih.gov |

|---|---|---|

| (R)-(+)-pindolol | 170 ± 55 | 200 ± 51 |

| (S)-(-)-pindolol | 222 ± 66 | 240 ± 55 |

Computational and Theoretical Studies on R Pindolol and Its Interactions

Molecular Docking Simulations with Beta-Adrenergic and Serotonin (B10506) Receptor Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the most likely binding mode and key intermolecular interactions.

Beta-Adrenergic Receptors: Docking studies of pindolol (B1678383) into the β2-adrenergic receptor (β2AR) have identified critical interactions that anchor the ligand within the binding pocket. A key interaction involves the protonated amine in pindolol's side chain forming a strong ionic bond with the highly conserved aspartate residue in transmembrane helix 3 (Asp113). nih.gov This interaction is a canonical feature for most β-adrenergic ligands. Furthermore, models predict important interactions between the antagonist portions of the molecule and key residues on helix 7, notably Leu311 and Asn312. nih.gov The indole (B1671886) nucleus of pindolol is also believed to form favorable interactions with aromatic residues in the binding site, such as tryptophan. nih.gov In silico screening of various non-selective beta-blockers, including pindolol, against the β3-adrenergic receptor has also been performed to compare binding affinities across this class of drugs. njppp.com

Serotonin 5-HT1A Receptor: Pindolol's antagonist activity at the 5-HT1A receptor is also well-characterized by docking simulations. Similar to its interaction with adrenergic receptors, the primary anchoring point is a salt bridge between the ligand's protonated amine and a conserved aspartate residue, Asp116 (also denoted as Asp3.32), in the receptor's transmembrane helix 3. researchgate.netunimore.it Mutagenesis studies have confirmed that this single residue is critical for the binding of β-blockers like pindolol to the 5-HT1A receptor. nih.gov Docking models, often based on homology to related crystal structures, have further identified a network of supporting interactions. These include hydrogen bonds between pindolol's hydroxyl group and the amino group of Asn386 in helix 7. nih.govresearchgate.net Additional interactions may occur with residues such as Phe6.52, Ser5.42, and Tyr7.43, which help to stabilize the ligand-receptor complex. researchgate.net

Molecular Dynamics Simulations of Ligand-Receptor Complexes

While docking provides a static image, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, typically on the scale of nanoseconds to microseconds. These simulations are crucial for assessing the stability of the docked pose and understanding how the ligand influences the receptor's conformational dynamics.

MD simulations have been used to study the stability of beta-blocker complexes with their receptors. d-nb.infobiorxiv.org For the β2-adrenergic receptor, simulations starting from a docked pindolol structure showed that the receptor-ligand complex reforms and settles into a stable conformation that is well-supported by experimental data. nih.gov These simulations reveal that the binding of different ligands (agonists vs. antagonists) induces distinct structural changes in the receptor, particularly in the interactions between the transmembrane helices, which is believed to be fundamental to the process of receptor activation or inactivation. nih.govresearchgate.net Studies have shown that the interactions between the β2AR and its G-protein are ligand-dependent, and MD simulations help elucidate these distinct impacts on receptor conformation. researchgate.net The stability of the complex can be evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone atoms over the course of the simulation; stable complexes typically exhibit low and non-drifting RMSD values. mdpi.combepls.com

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations, such as those using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to investigate the intrinsic properties of the (R)-pindolol molecule itself, independent of its receptor. researchgate.netresearchgate.net These methods provide detailed information on the molecule's preferred three-dimensional shapes (conformations) and its electronic landscape.

Conformational analysis of pindolol has shown that the most stable conformers at the HF and DFT levels are characterized by an extended backbone structure. researchgate.netresearchgate.net This extended shape minimizes steric repulsion between the indole ring and the propanolamine (B44665) side chain. researchgate.net The analysis identified two backbone dihedral angles as being particularly important in defining the relative position of the ring and the side chain. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com A QSAR model can be used to predict the activity of new, untested compounds and to understand which molecular features are important for activity.

In the context of this compound, QSAR models are typically developed for a larger set of compounds, such as a series of beta-blockers or 5-HT1A receptor ligands, which includes pindolol as a reference compound. researchgate.netresearchgate.net The process involves several key steps:

Data Collection: A dataset of molecules with experimentally measured biological activity (e.g., binding affinity Ki or functional activity EC50) is compiled. researchgate.net

Descriptor Calculation: For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These can describe physicochemical properties like lipophilicity (logP), molecular weight, or more complex 3D features related to the molecule's shape and electronic properties. nih.gov

Model Building: Statistical or machine learning methods are used to build a mathematical equation (the QSAR model) that correlates the descriptors with the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using techniques like leave-one-out cross-validation and by predicting the activity of an external set of compounds not used in model creation. mdpi.com The quality of the model is often assessed by its correlation coefficient (R²) and cross-validated R² (q²). mdpi.com

For beta-blockers and serotonergic ligands, QSAR studies can help identify the key structural features that determine affinity and selectivity, guiding the design of new compounds with improved therapeutic profiles. nih.govresearchgate.net For example, a QSAR model could be developed from the binding energy scores of multiple beta-blockers docked to the β3-receptor to predict the affinity of novel structures. njppp.com

Referenced Compounds

Mechanistic Investigations in Preclinical in Vitro and in Vivo Animal Models

Cellular Models for Receptor Function and Signal Transduction

(R)-pindolol's interactions with specific human receptors have been extensively characterized using various transfected cell lines. These in vitro models are crucial for dissecting the compound's binding affinity and functional activity at a molecular level. Studies have primarily focused on its effects on serotonin (B10506) 5-HT1A and β-adrenergic receptors, which are key targets in its pharmacological profile.

Research has demonstrated that pindolol (B1678383), in its racemic form and as individual enantiomers, exhibits a high affinity for human 5-HT1A receptors. It acts as a partial agonist or functional antagonist at these receptors. wikipedia.org This dual activity is significant, as presynaptic 5-HT1A receptors function as autoreceptors that inhibit serotonin release. wikipedia.orgnih.gov By blocking these autoreceptors, this compound can enhance serotonergic neurotransmission.

In addition to its effects on serotonergic receptors, this compound's activity at β-adrenergic receptors is a defining characteristic. As a non-selective beta-blocker, it competitively inhibits the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to both β1- and β2-adrenergic receptors. patsnap.com This blockade leads to a reduction in downstream signaling cascades, such as the production of cyclic adenosine (B11128) monophosphate (cAMP), which modulates numerous cellular functions. nih.gov A unique aspect of pindolol is its intrinsic sympathomimetic activity (ISA), meaning it can also partially activate β-adrenergic receptors, which may mitigate some effects of pure antagonists. patsnap.comnih.gov

The following table summarizes the receptor binding and functional characteristics of pindolol derived from studies in cellular models.

| Receptor Target | Compound Form | Observed Activity | Downstream Effect |

| Human 5-HT1A | Racemic Pindolol | Partial Agonist / Antagonist | Modulation of serotonergic signaling |

| Human β1-Adrenergic | Racemic Pindolol | Antagonist with ISA | Inhibition of catecholamine-induced signaling |

| Human β2-Adrenergic | Racemic Pindolol | Antagonist with ISA | Inhibition of catecholamine-induced signaling |

Animal Models for Neurobiological Pathway Analysis

In vivo studies using animal models, such as rats and mice, have been instrumental in understanding how this compound modulates the serotonergic system. Microdialysis experiments have shown that the administration of pindolol can lead to an increase in the extracellular concentration of serotonin in various brain regions, including the frontal cortex. researchgate.net This effect is attributed to its antagonist action at the somatodendritic 5-HT1A autoreceptors located in the dorsal raphe nucleus. nih.gov By blocking these inhibitory autoreceptors, pindolol disinhibits serotonergic neurons, leading to an increased firing rate and subsequent serotonin release at terminal sites. nih.gov

Positron Emission Tomography (PET) studies in humans have complemented these preclinical findings, confirming that clinically relevant doses of pindolol occupy 5-HT1A receptors in the brain, including the raphe nuclei. nih.govnih.gov While these are human studies, they support the mechanistic insights gained from animal models regarding receptor engagement. The potentiation of serotonin outflow by pindolol is a key mechanism thought to underlie its use in specific therapeutic contexts. researchgate.net

As a non-selective beta-adrenergic antagonist, pindolol's effects on the beta-adrenergic system have been well-documented in animal models. drugbank.com It effectively blocks both β1- and β2-adrenergic receptors, thereby preventing the physiological actions of endogenous catecholamines. patsnap.com This blockade results in a reduction of heart rate and myocardial contractility. patsnap.com The intrinsic sympathomimetic activity (ISA) of pindolol means that it also causes a low level of receptor stimulation, which can be observed in animal models as a less pronounced decrease in resting heart rate compared to beta-blockers without ISA. nih.gov

The modulation of serotonergic and adrenergic systems by compounds like this compound has implications for neurogenesis and synaptic plasticity, processes vital for brain function and adaptation. While direct studies focusing exclusively on this compound's effects on these processes are specific, the broader mechanisms are relevant. The serotonergic system is a known regulator of adult hippocampal neurogenesis. Enhancing serotonin levels, a consequence of 5-HT1A autoreceptor blockade, is generally associated with promoting the proliferation and survival of new neurons.

Similarly, the beta-adrenergic system is involved in synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. The blockade of beta-adrenergic receptors can influence these processes, highlighting the complex interplay between different neurotransmitter systems in regulating neuronal structure and function.

The biological activity of pindolol is stereospecific, with the two enantiomers, this compound and (S)-pindolol, often exhibiting different pharmacological profiles. The majority of the beta-blocking activity resides in the (S)-enantiomer. In contrast, both enantiomers contribute to the activity at 5-HT1A receptors, although with potential differences in affinity and efficacy.

The table below outlines the primary stereospecific activities of pindolol enantiomers.

| Enantiomer | Primary Target Activity |

| (S)-Pindolol | Potent β-Adrenergic Receptor Antagonist |

| This compound | 5-HT1A Receptor Antagonist / Partial Agonist |

Use of this compound as a Pharmacological Probe in Animal Studies

This compound serves as a critical pharmacological tool in preclinical animal models to investigate the complex interplay between the serotonergic and adrenergic systems. Its utility as a probe stems from its distinct pharmacological profile, primarily its activity at β-adrenoceptors and serotonin 5-HT1A receptors. Researchers leverage these characteristics to dissect the roles of these receptor systems in various physiological and pathological processes.

In animal studies, this compound is frequently used to explore the functional consequences of receptor blockade or modulation. For instance, its antagonist activity at somatodendritic 5-HT1A autoreceptors is a key area of investigation. These autoreceptors act as a negative feedback mechanism, controlling the firing rate of serotonergic neurons. By blocking these receptors, this compound can prevent this feedback, leading to an increase in serotonin release in projection areas. This mechanism is often explored in rodent models to understand its potential to augment the effects of other serotonergic agents. nih.govnih.gov

Electrophysiological and microdialysis studies in rats have been instrumental in characterizing these effects. Electrophysiological recordings from the dorsal raphe nucleus, where the cell bodies of many serotonergic neurons are located, allow for direct measurement of neuronal firing rates. In vivo microdialysis, on the other hand, enables the quantification of extracellular neurotransmitter levels in specific brain regions. Through these techniques, this compound has been used to probe the differential roles of presynaptic versus postsynaptic 5-HT1A receptors. ovid.comnih.gov

Furthermore, this compound's interaction with β-adrenoceptors, where it acts as a partial agonist or inverse agonist depending on the tissue and receptor density, provides another layer of mechanistic investigation. mdpi.comnih.gov An inverse agonist is a compound that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. This property is particularly useful for studying the constitutive activity of G protein-coupled receptors (GPCRs) like the β-adrenoceptors. nih.gov Studies in isolated animal tissues, such as rat myocardium and bovine tracheal smooth muscle, have utilized this compound to characterize the nature of β-adrenoceptor signaling and to differentiate its activity from other β-blockers. nih.govnih.gov For example, while many β-adrenoceptor antagonists exhibit inverse agonist activity, this compound has been shown in some rat myocardial preparations to act more like a 'neutral' antagonist, capable of inhibiting the inverse agonist effects of other compounds. nih.govresearchgate.net

The table below summarizes findings from various preclinical animal models where this compound was used as a pharmacological probe.

| Animal Model/Preparation | Technique/Assay | Key Finding with this compound | Receptor(s) Implicated |

| Rat Brain | In vivo Microdialysis | Potentiated the effects of serotonin uptake inhibitors on extracellular serotonin levels. nih.gov | 5-HT1A Autoreceptors |

| Rat Dorsal Raphe Nucleus | In vivo Electrophysiology | Modulated the firing rate of serotonergic neurons. nih.gov | 5-HT1A Autoreceptors |

| Freely Moving Cats | Single-unit Activity Recording | Exerted a strong agonist effect at 5-HT1A autoreceptors, inhibiting spontaneous neuronal discharge. nih.gov | 5-HT1A Autoreceptors |

| Rat Myocardium | Isolated Tissue Contraction Assay | Exhibited minimal inverse agonist activity itself but inhibited the negative inotropic effects (inverse agonism) of other β-blockers like propranolol (B1214883) and atenolol. nih.gov | β1- and β2-Adrenoceptors |

| Bovine Tracheal Smooth Muscle | Isolated Tissue Contraction Assay | Demonstrated potent inverse agonist activity, reversing fenoterol-induced constitutive β2-adrenoceptor activity. nih.gov | β2-Adrenoceptors |

| Reserpinized Rats | Heart Rate Measurement | Showed significant intrinsic sympathomimetic activity (partial agonism), causing an increase in heart rate compared to other β-blockers. | β-Adrenoceptors |

| Rats | Behavioral Locomotion Test | Enhanced forward locomotion induced by the 5-HT2 agonist DOI, an effect antagonized by a β1-adrenoceptor antagonist. nih.gov | β-Adrenoceptors, 5-HT2 Receptors |

This second table details the specific receptor interactions of this compound as determined in various preclinical in vitro and in vivo models, highlighting its utility in distinguishing receptor subtypes and functions.

| Parameter | Model/Assay | Finding | Significance as a Probe |

| Receptor Binding | Rat and Human Brain Autoradiography | Shows preferential affinity for 5-HT1A autoreceptors over postsynaptic 5-HT1A receptors. nih.govovid.com | Allows for the targeted investigation of presynaptic serotonergic regulation. |

| Intrinsic Activity | Guinea Pig & Kitten Atria, Guinea Pig Trachea (Isolated Tissues) | Acts as a partial agonist with stimulant effects corresponding to 10-50% of the maximum effect of isoprenaline. | Useful for studying the spectrum of activity from antagonism to agonism at β-adrenoceptors. |

| Inverse Agonism | Rat Myocardium | Lacks significant inverse agonist activity, behaving as a neutral antagonist in this specific preparation. nih.gov | Serves as a useful comparator to differentiate the effects of other inverse agonist β-blockers. |

| Functional Antagonism | Rat Brain (Electrophysiology) | Antagonizes the suppression of serotonergic activity evoked by 5-HT1A receptor agonists like 8-OH-DPAT. nih.gov | Confirms its ability to block 5-HT1A receptor-mediated signaling in a functional context. |

| In vivo Receptor Occupancy | Rodent Brain | Can achieve maximal occupancy of presynaptic 5-HT1A receptors. nih.gov | Enables studies where complete blockade of the autoreceptor feedback loop is desired. |

Through these varied applications in preclinical models, this compound has proven to be an invaluable pharmacological probe, enabling a deeper mechanistic understanding of the roles and interactions of the serotonergic and adrenergic receptor systems in the central nervous system. ovid.comnih.govresearchgate.net

Future Directions in R Pindolol Research

Exploration of Undiscovered Receptor Interactions and Polypharmacology

While the dual action of pindolol (B1678383) on β-adrenoceptors and 5-HT1A/1B serotonin (B10506) receptors is well-established, the full extent of its receptor interaction profile may be more complex. patsnap.comwikipedia.org Future research will focus on identifying novel or secondary receptor targets to build a more complete picture of its polypharmacology.

One avenue of investigation involves exploring atypical interactions at its known targets. For instance, research into the agonist response of pindolol at the β1-adrenoceptor has suggested that it may stimulate the receptor via a secondary site, distinct from the classical site activated by catecholamines. physoc.org This raises the possibility of biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others at the same receptor. Future studies could investigate whether (R)-pindolol exhibits biased agonism at β-adrenergic or serotonin receptors, which could explain its unique physiological effects compared to other beta-blockers. nih.gov

Furthermore, systematic screening against a wider array of G-protein coupled receptors (GPCRs) and other protein targets could uncover previously unknown interactions. This could reveal novel mechanisms contributing to its known effects or suggest entirely new therapeutic applications. The partial agonist activity at β3-adrenoceptors is one such area that warrants deeper investigation.

Table 1: Known and Investigated Receptor Interactions of Pindolol Enantiomers

| Receptor Target | Enantiomer Specificity | Type of Interaction | Potential Research Focus |

|---|---|---|---|

| β1-Adrenergic Receptor | (S)-enantiomer is more active | Partial Agonist / Antagonist | Investigation of secondary binding sites and biased agonism. physoc.orgnih.gov |

| β2-Adrenergic Receptor | Non-selective | Partial Agonist / Antagonist | Elucidation of pathway-specific signaling. |

| 5-HT1A Receptor | Both enantiomers active | Partial Agonist / Antagonist | Characterizing differential effects at presynaptic vs. postsynaptic receptors. |

| 5-HT1B Receptor | Both enantiomers active | Antagonist | Exploring the clinical relevance of this antagonism. wikipedia.org |

Development of Novel Research Tools and Probes Based on this compound

To better study the in vivo behavior of this compound, the development of novel research tools is crucial. While existing radioligands like (-)-125I-iodopindolol have been used to label β-adrenergic receptors, their utility for in vivo imaging in humans can be limited by factors such as poor penetration into the central nervous system (CNS). nih.gov This highlights a need for new probes with improved pharmacokinetic and imaging properties.

Future efforts will likely focus on creating positron emission tomography (PET) ligands derived from the this compound scaffold. nih.govfrontiersin.org PET imaging allows for the quantitative, real-time visualization of receptor density and drug occupancy in living subjects. nih.govresearchgate.net The development of an 11C or 18F-labeled version of this compound could provide an invaluable tool for:

Non-invasively measuring β-adrenoceptor and/or 5-HT1A receptor density in the brain and peripheral tissues.

Determining the precise dose-occupancy relationship of this compound at its targets in humans.

Investigating how receptor levels change in disease states and in response to treatment.

The design of such probes requires careful structural modification to incorporate the radioisotope without compromising the ligand's affinity and selectivity for its targets. mdpi.com Lessons from the development of other CNS PET radiotracers can guide this process, focusing on optimizing physicochemical properties like lipophilicity and molecular weight to ensure good blood-brain barrier penetration and minimize non-specific binding. nih.govrsc.org

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Action

To move beyond a single-target view of drug action, future research will increasingly employ systems biology approaches. This involves integrating multiple layers of biological data ("multi-omics") to create a holistic model of how this compound affects cellular networks and physiological systems. frontiersin.org

Pharmacogenomics: Genetic variations can significantly influence how a patient responds to a drug. mdpi.com Studies on beta-blockers have identified polymorphisms in genes for the β1-adrenergic receptor (ADRB1) and G-protein coupled receptor kinase 5 (GRK5) that modulate therapeutic outcomes in conditions like heart failure. cpicpgx.orgnih.govnih.gov Future pharmacogenomic studies focused on this compound could identify genetic biomarkers that predict a patient's response, helping to personalize therapy.

Transcriptomics: Analyzing changes in gene expression (the "transcriptome") in response to this compound can reveal the molecular pathways it modulates. Transcriptomic analyses of heart tissue from patients on beta-blockers have identified changes in genes related to myocardial contraction and apoptosis, providing insight into the drugs' mechanisms of benefit in heart failure. nih.gov Similar studies could elucidate the specific molecular signature of this compound action.

By combining these multi-omics datasets, researchers can construct detailed models of this compound's mechanism of action, identify novel biomarkers of response, and potentially discover new therapeutic indications. nih.gov

Advanced Computational Methodologies for Predictive Modeling

Advanced computational modeling is becoming an indispensable tool in pharmacology and drug discovery. researchgate.net For this compound, these methodologies offer powerful ways to predict its behavior and guide future research.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic interactions between this compound and its receptor targets at an atomic level. nih.govfrontiersin.org These simulations can reveal the precise binding mechanism, predict the impact of receptor mutations on drug binding, and help understand the structural basis for its partial agonism. nih.gov Newer enhanced sampling techniques and generative AI models can even simulate the entire process of a drug unbinding from its receptor, providing insights into its kinetic properties, such as residence time. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. Enhanced QSAR models, which can incorporate parameters from in vitro studies, can be developed for pindolol analogues to predict their effects on targets like cardiac ion channels. nih.gov

Machine Learning (ML): Machine learning algorithms can be trained on large datasets to predict complex biological outcomes. researchgate.net ML models could be developed to predict the therapeutic response or potential side effects of this compound based on a patient's multi-omics data. mdpi.com These data-driven approaches can also be used to analyze experimental data and predict the efficacy of pindolol in specific contexts. researchgate.net

These computational approaches will accelerate the research and development cycle, allowing for the in silico screening of new this compound derivatives, the prediction of their pharmacological profiles, and the generation of mechanistic hypotheses that can be tested experimentally.

Q & A

Q. What are the key electrochemical properties of (R)-pindolol, and how can they be quantitatively analyzed?

this compound’s electrochemical behavior, particularly its oxidation mechanism, can be studied using a reduced graphene oxide-modified glassy carbon electrode (RGO-GCE). The indole moiety is the primary site of oxidation, involving a 2-electron/2-proton transfer process. A square-wave stripping voltammetry (SWSV) method in BR buffer (pH 5.0) enables detection in the range of 1 × 10⁻⁷ to 1 × 10⁻⁵ mol L⁻¹, with a detection limit of 2.6 × 10⁻⁸ mol L⁻¹. Researchers should optimize parameters like pH, buffer concentration, and SWSV settings (frequency, amplitude) to ensure precision (RSD <5%) and accuracy (recovery rates 97–103%) in biological matrices like urine .

Q. How does this compound interact with serotonin receptors, and what experimental models validate these interactions?

this compound acts as a 5-HT₁A/5-HT₁B receptor antagonist, modulating serotoninergic neurotransmission. Radioligand binding assays and in vivo electrophysiological studies in animal models (e.g., rat dorsal raphe nuclei) are critical for confirming receptor affinity. For example, pindolol’s blockade of 5-HT₁A autoreceptors can be quantified using selective agonists like 8-OH-DPAT and antagonists like WAY-100634. These studies inform its role in accelerating antidepressant responses to SSRIs .

Q. What pharmacokinetic parameters are critical for designing preclinical studies with this compound?

Key parameters include bioavailability (~95%), plasma protein binding (40–60%), and elimination half-life (3–4 hours). Researchers should use LC-MS/MS for plasma quantification, ensuring linearity in the 1–100 ng/mL range. Hepatic metabolism via CYP2D6 and renal excretion pathways must be assessed in animal models to predict drug-drug interactions, particularly with CYP2D6 inhibitors (e.g., fluoxetine) .

Advanced Research Questions

Q. Why do clinical trials on this compound augmentation for depression yield contradictory results, and how can these discrepancies be resolved?

Contradictions arise from heterogeneity in patient populations (e.g., treatment-resistant vs. non-resistant depression) and variability in 5-HT₁A receptor occupancy. For example, double-blind studies show mixed outcomes: pindolol accelerated SSRI response in some trials (e.g., Portella 2011) but not others (e.g., Segrave 2005). To resolve this, use PET imaging to confirm target engagement (≥80% 5-HT₁A occupancy) and stratify patients by genetic polymorphisms (e.g., C(-1019)G 5-HT₁A promoter variant) .

Q. What experimental designs are optimal for evaluating this compound’s efficacy in novel applications like alcohol use disorder (AUD)?

Preclinical AUD studies should employ a two-bottle choice paradigm in rodent models, comparing ethanol intake (20% v/v) in pindolol-treated vs. control groups. Dosing regimens (e.g., 10–20 mg/kg/day, i.p.) must align with human-equivalent β-blockade thresholds. Pair behavioral data with microdialysis measurements of nucleus accumbens dopamine to validate mechanistic links to mesolimbic reward pathways .

Q. How can researchers address the lack of consensus on this compound’s antiobsessional effects in OCD trials?

The null results in double-blind studies (e.g., Mundo 1998) may stem from inadequate dosing or delayed onset. Implement a crossover design with flexible dosing (2.5–7.5 mg/day) and frequent assessments (weekly Y-BOCS scores). Include biomarkers like loudness dependence of auditory evoked potentials (LDAEP) to monitor serotonergic tone dynamically .

Q. What methodological refinements are needed to enhance reproducibility in this compound studies for impulsive behaviors?

Greendyke’s double-blind crossover study (1986) demonstrated efficacy in organic brain disease but lacked standardized outcome measures. Use validated tools like the Overt Aggression Scale (OAS) and control for confounders (e.g., lesion location) via MRI. Include a placebo washout phase (≥2 weeks) to mitigate carryover effects .

Q. How does this compound’s β-blockade activity influence its serotonergic effects, and what experimental models disentangle these mechanisms?

Use isolated rat atrium preparations to quantify β-adrenergic antagonism (pA₂ = 8.1) and compare it to 5-HT₁A affinity (Ki = 30 nM). In in vivo models, co-administer selective β-blockers (e.g., propranolol) to isolate serotonin-specific effects. Microelectrode recordings in hippocampal slices can further differentiate pre- vs. postsynaptic 5-HT₁A modulation .

Methodological Considerations

- Data Contradiction Analysis : Apply meta-analytic frameworks (e.g., random-effects models) to synthesize conflicting clinical data, weighting studies by sample size and methodological rigor .

- Experimental Design : Adopt PICOT criteria (Population, Intervention, Comparison, Outcome, Time) for hypothesis-driven trials, ensuring alignment with translational endpoints (e.g., Y-BOCS reduction ≥35%) .

- Statistical Tools : Use survival analysis for time-to-response metrics in depression trials and MANOVA for multi-scale behavioral outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。